

Application Note: GC-MS Analysis of 1-(4-Ethylphenyl)ethanol

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Compound of Interest

Compound Name: 1-(4-Ethylphenyl)ethanol

Cat. No.: B2532589

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **1-(4-Ethylphenyl)ethanol**, a compound relevant in fragrance and synthetic chemistry.

Introduction

1-(4-Ethylphenyl)ethanol is an aromatic alcohol with applications in the fragrance industry and as a chiral intermediate in organic synthesis. Accurate and reliable analytical methods are essential for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like **1-(4-Ethylphenyl)ethanol**, offering high-resolution separation and definitive identification based on mass fragmentation patterns. This application note details a standard protocol for the GC-MS analysis of this compound.

Experimental Protocol

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis.

- Standard Solution Preparation:
 - Prepare a stock solution of **1-(4-Ethylphenyl)ethanol** at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol, ethanol, or dichloromethane.
 - From the stock solution, prepare a series of calibration standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
- Sample Preparation:
 - Ensure the sample is dissolved in a GC-compatible volatile solvent.[\[1\]](#)
 - If the sample is in an aqueous solution, perform a liquid-liquid extraction (LLE) with a solvent like dichloromethane or diethyl ether.
 - For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
 - The final sample concentration should ideally be around 10 µg/mL to achieve an on-column loading of approximately 10 ng with a 1 µL injection.[\[1\]](#)
 - Samples must be free of particulate matter; centrifuge or filter if necessary before transferring to a GC vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of **1-(4-Ethylphenyl)ethanol**.

Parameter	Recommended Condition
Gas Chromatograph	Agilent 8890 GC System or equivalent
Mass Spectrometer	Agilent 7000D MS/MS or equivalent single quadrupole MS
GC Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	40-250 amu
Solvent Delay	3 minutes

Data Presentation

The following table summarizes the key quantitative data for **1-(4-Ethylphenyl)ethanol**.

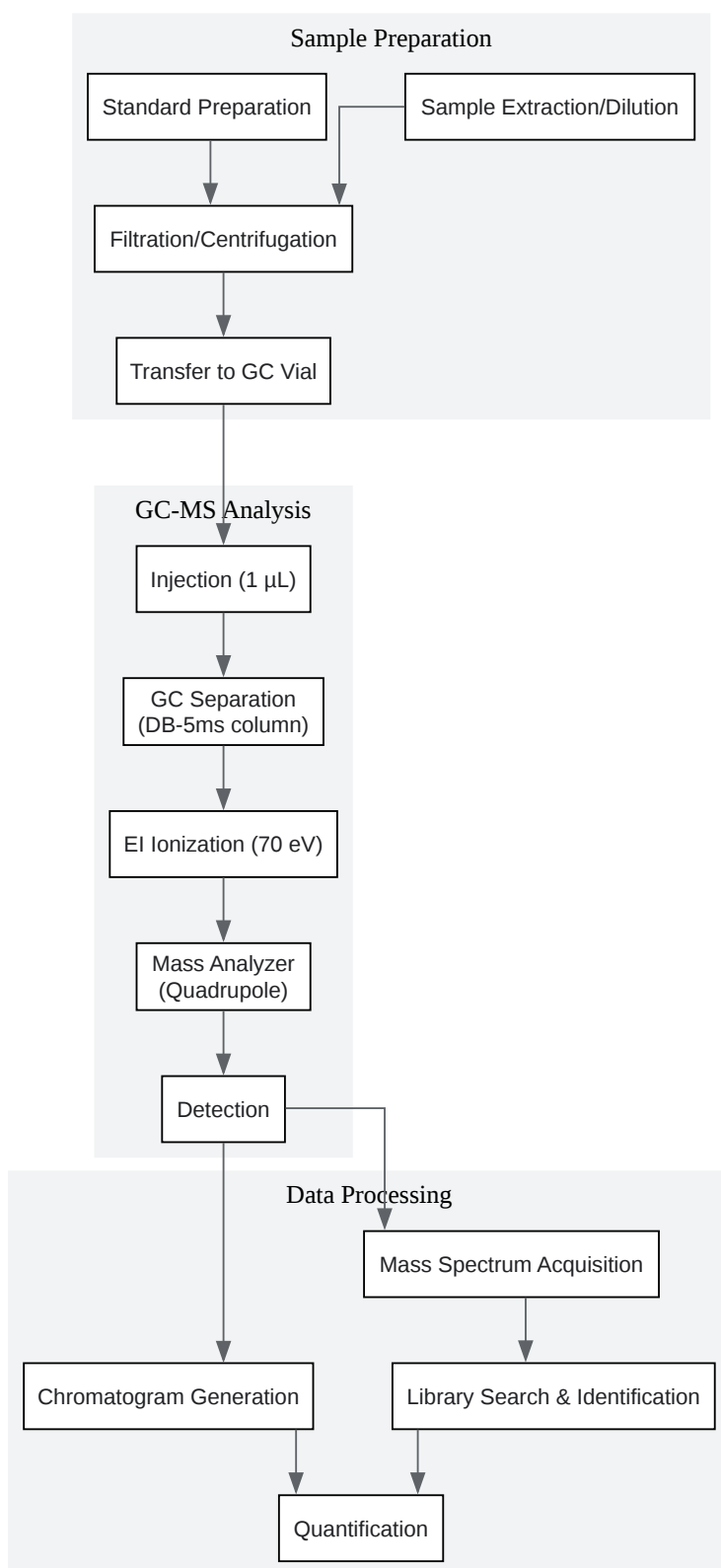
Parameter	Value
Molecular Formula	C ₁₀ H ₁₄ O
Molecular Weight	150.22 g/mol [2]
Expected Retention Time	Approximately 10-12 minutes (under the specified conditions; requires experimental verification)
Major Mass Fragments (m/z)	135 (Base Peak): [M-CH ₃] ⁺ 107: [M-C ₂ H ₅ O] ⁺ or [M-CH ₃ -CO] ⁺ 77: [C ₆ H ₅] ⁺ 43: [C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Note: The fragmentation pattern is predicted based on the structure and fragmentation of similar aromatic alcohols. The base peak is expected from the loss of a methyl group, leading to a stable benzylic cation.

Mandatory Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **1-(4-Ethylphenyl)ethanol**.

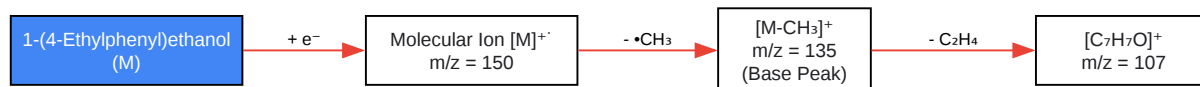


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Caption: Workflow for the GC-MS analysis of **1-(4-Ethylphenyl)ethanol**.

Predicted Mass Fragmentation Pathway

This diagram shows the predicted electron ionization fragmentation pathway for **1-(4-Ethylphenyl)ethanol**.



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Caption: Predicted EI fragmentation of **1-(4-Ethylphenyl)ethanol**.

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References

- 1. 1-(4-Ethylphenyl)ethanol(33967-18-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1-(4-Ethylphenyl)ethanol | $C_{10}H_{14}O$ | CID 13481016 - PubChem [pubchem.ncbi.nlm.nih.gov]
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